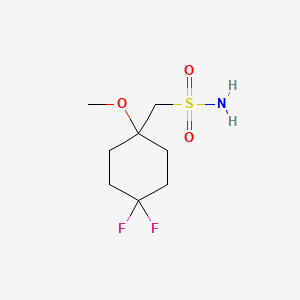
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a benzyloxy group attached to a propane backbone, with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Benzyloxy)-2-methylpropane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Benzyloxy)-2-methylpropane-1-ol+Chlorosulfonic acid→3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form sulfonamide linkages.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biochemistry: Employed in the modification of biomolecules for research purposes.
Wirkmechanismus
The reactivity of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, such as oxidation, which further expands the compound’s utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group.
Benzyloxyacetyl Chloride: Contains a benzyloxy group but with an acetyl chloride functional group.
Benzyl Sulfonyl Chloride: Similar sulfonyl chloride functionality but without the benzyloxy group.
Uniqueness
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the combination of the benzyloxy group and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis.
Eigenschaften
Molekularformel |
C11H15ClO3S |
|---|---|
Molekulargewicht |
262.75 g/mol |
IUPAC-Name |
2-methyl-3-phenylmethoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-10(9-16(12,13)14)7-15-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
XSIYKVRWWKCQBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
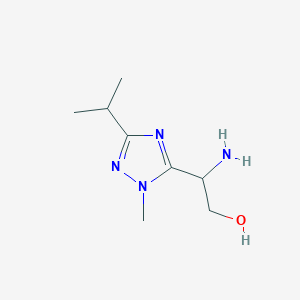
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
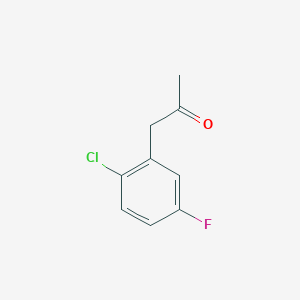

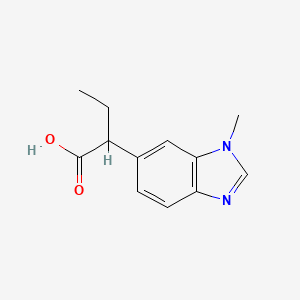

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
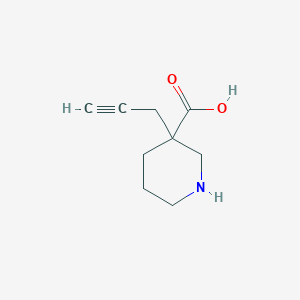

![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
